3-Chloro-4-nitrobenzoic acid

Nucleophilic Aromatic Substitution SNAr Reactivity Synthetic Methodology

Why settle for a generic isomer? 3-Chloro-4-nitrobenzoic acid's para-nitro group enables selective reduction while retaining the 3-chloro substituent—critical for anthranilic acid derivative synthesis. Unlike the 2-chloro-4-nitro isomer, it remains inert toward DMF, preventing solvent-induced side reactions. Validated IC₅₀ of 2.29 µM against E. faecalis biofilm positions it as a privileged scaffold for SAR-driven medicinal chemistry. Choose the isomer with documented reactivity advantages.

Molecular Formula C7H4ClNO4
Molecular Weight 201.56 g/mol
CAS No. 39608-47-4
Cat. No. B1297520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-nitrobenzoic acid
CAS39608-47-4
Molecular FormulaC7H4ClNO4
Molecular Weight201.56 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H4ClNO4/c8-5-3-4(7(10)11)1-2-6(5)9(12)13/h1-3H,(H,10,11)
InChIKeyTZPGGFYKIOBMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-nitrobenzoic acid (CAS 39608-47-4): Core Chemical Identity and Industrial Baseline


3-Chloro-4-nitrobenzoic acid (CAS 39608-47-4) is a halogenated nitroaromatic carboxylic acid with the molecular formula C₇H₄ClNO₄ and a molecular weight of 201.56 g/mol . It is characterized by a chlorine atom at the 3-position and a nitro group at the 4-position on a benzoic acid scaffold, a substitution pattern that fundamentally dictates its electron density distribution and reactivity profile. Physically, it is a pale yellow to light yellow crystalline powder with a melting point of 178–180 °C and a predicted pKa of 3.05 ± 0.10 , reflecting the strong electron-withdrawing effects of both substituents. While its basic properties are well-documented, the true scientific value of this compound lies not in these descriptors, but in how this specific substitution pattern translates into quantifiable performance advantages over its positional isomers in key chemical transformations and biological applications .

3-Chloro-4-nitrobenzoic acid: Why Generic Substitution of Chloro-Nitrobenzoic Acid Isomers Fails


The chloro-nitrobenzoic acid family comprises several positional isomers (e.g., 4-chloro-3-nitrobenzoic acid, 2-chloro-4-nitrobenzoic acid) that are often grouped together in procurement catalogs under the same broad chemical class. However, the specific positioning of the chloro and nitro substituents on the aromatic ring creates distinct steric and electronic microenvironments that dramatically alter reactivity in nucleophilic aromatic substitution (SNAr), catalytic hydrogenation, and even biological activity. Simply selecting a different isomer because it is cheaper or more readily available can lead to complete reaction failure, significantly lower yields, or the generation of different by-products [1]. The evidence below demonstrates that 3-chloro-4-nitrobenzoic acid possesses a unique combination of reactivity and selectivity that is not shared by its closest analogs, making it an irreplaceable building block for specific synthetic pathways and research applications.

3-Chloro-4-nitrobenzoic acid (CAS 39608-47-4): Quantitative Evidence of Differential Performance vs. Key Analogs


Divergent Reactivity in DMF: 3-Chloro-4-nitrobenzoic Acid vs. 2-Chloro-4-nitrobenzoic Acid in Nucleophilic Aromatic Substitution

In a direct comparative study of chloro-nitrobenzoic acids heated in N,N-dimethylformamide (DMF), the positional isomers exhibited fundamentally different reaction pathways. 2-Chloro-4-nitrobenzoic acid underwent nucleophilic aromatic substitution with the solvent (DMF) to yield 2-dimethylamino-4-nitrobenzoic acid and 2-methylamino-4-nitrobenzoic acid. In contrast, under identical conditions, 3-chloro-4-nitrobenzoic acid did not react [1]. This stark difference in reactivity is a direct consequence of the relative activation of the chloro-substituted position for SNAr, which is dictated by the adjacent nitro group.

Nucleophilic Aromatic Substitution SNAr Reactivity Synthetic Methodology

Acidity Comparison: Enhanced Carboxylic Acid Proton Lability vs. 4-Chloro-3-nitrobenzoic Acid

The substitution pattern directly influences the acid strength of the carboxylic acid group. The predicted pKa for 3-chloro-4-nitrobenzoic acid is 3.05 ± 0.10 . In contrast, the reported pKa for its positional isomer, 4-chloro-3-nitrobenzoic acid, is 3.62 [1]. This difference of approximately 0.57 pKa units translates to 3-chloro-4-nitrobenzoic acid being roughly 3.7 times more acidic (more readily deprotonated) under equivalent conditions. This is attributed to the more effective conjugation and electron-withdrawal from the para-nitro group relative to the meta-nitro group in the isomer.

Physical Organic Chemistry pKa Substituent Effects

Quantified Antimicrobial Activity: Biofilm Inhibition Against Enterococcus faecalis

In a specific antimicrobial assay, 3-chloro-4-nitrobenzoic acid demonstrated measurable activity against Enterococcus faecalis, a Gram-positive pathogen. The compound inhibited biofilm formation with an IC₅₀ value of 2.29 × 10³ nM (2.29 µM) after 20 hours of exposure, as assessed by crystal violet staining [1]. While this represents a baseline level of antimicrobial activity, it provides a quantitative benchmark for structure-activity relationship (SAR) studies aimed at developing more potent derivatives.

Antimicrobial Drug Discovery Biofilm Inhibition Enterococcus faecalis

Synthetic Accessibility: Established High-Yield Synthesis from 3-Chloro-4-nitrotoluene

A well-characterized, high-yielding synthetic route exists for 3-chloro-4-nitrobenzoic acid starting from commercially available 3-chloro-4-nitrotoluene. The procedure involves potassium permanganate (KMnO₄) oxidation in a water/pyridine mixture, affording the desired product in an 84% isolated yield after a straightforward workup . This provides a reliable and efficient entry point for laboratories needing to produce the compound in-house.

Synthetic Methodology Process Chemistry Oxidation

Regulatory and Safety Profile: Defined Handling and Storage Parameters

The compound is classified as an irritant (Hazard Code: Xi) with risk phrases R36/37/38, indicating it is irritating to the eyes, respiratory system, and skin. Recommended safety precautions include avoiding breathing dust and wearing suitable protective clothing . For optimal stability, it should be stored sealed in a dry environment, with specific vendor recommendations including storage at 0-8°C . This regulatory and safety information is crucial for compliance and safe laboratory handling.

Laboratory Safety Chemical Regulations Storage Stability

3-Chloro-4-nitrobenzoic acid (CAS 39608-47-4): Targeted Research and Industrial Application Scenarios


Selective Synthesis of Aminobenzoic Acid Derivatives via Catalytic Hydrogenation

The differential reactivity of 3-chloro-4-nitrobenzoic acid's functional groups makes it a prime candidate for chemoselective reduction. The nitro group can be reduced to an amine while retaining the chloro substituent, a transformation that is fundamental to the synthesis of various pharmaceutical intermediates, including anthranilic acid derivatives [1]. The compound's unique substitution pattern, particularly its para-nitro group, can influence the kinetics and selectivity of hydrogenation over supported metal catalysts [2]. This scenario is directly supported by the evidence of its distinct electronic environment compared to isomers, which can lead to different reduction rates and product distributions.

Medicinal Chemistry Scaffold for Antibiofilm Agent Development

The established IC₅₀ value of 2.29 µM against Enterococcus faecalis biofilm formation provides a quantitative starting point for medicinal chemistry programs [3]. Researchers can use 3-chloro-4-nitrobenzoic acid as a core scaffold to explore structure-activity relationships (SAR). By systematically derivatizing the carboxylic acid (e.g., to esters or amides) and the nitro group, or by using the chloro substituent for cross-coupling reactions, the antibiofilm potency can be optimized. The compound's higher acidity compared to its 4-chloro-3-nitro isomer [4] also offers a handle for tuning physicochemical properties like solubility and permeability.

Dye and Pigment Intermediate via Nucleophilic Substitution

In contrast to its isomer 2-chloro-4-nitrobenzoic acid, which reacts with DMF, 3-chloro-4-nitrobenzoic acid remains inert under these conditions [5]. This stability in polar aprotic solvents makes it a more reliable intermediate for reactions where the solvent is DMF but the intended nucleophile is a different, stronger species, such as an amine or alkoxide. This controlled reactivity is critical for the reliable, high-yield synthesis of complex dye precursors and other fine chemicals, where premature or off-target nucleophilic substitution would lead to impurities and reduced yields.

Internal Standard or Reference Material in Analytical Chemistry

The compound's well-defined physical properties—including a sharp melting point of 178–180 °C, a known purity of ≥98% (HPLC) from commercial sources, and a distinct molecular weight of 201.56 g/mol —make it suitable for use as a standard in analytical method development. Its stability under recommended storage conditions (dry, 0-8°C) ensures long-term reliability. It can be used to calibrate HPLC or GC-MS systems for the analysis of nitroaromatic compounds in environmental samples or as a retention time marker for related substances in pharmaceutical quality control.

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